molecular formula C8H5NO3 B13981500 5-(Oxazol-5-yl)furan-2-carbaldehyde

5-(Oxazol-5-yl)furan-2-carbaldehyde

Cat. No.: B13981500
M. Wt: 163.13 g/mol
InChI Key: UQCDLGKZORGBCI-UHFFFAOYSA-N
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Description

5-(Oxazol-5-yl)furan-2-carbaldehyde is a heterocyclic compound that features both oxazole and furan rings. These rings are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s structure allows it to interact with various biological systems, making it a valuable target for research and development in pharmaceuticals and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxazol-5-yl)furan-2-carbaldehyde typically involves the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) as key reagents. This method is favored for its efficiency in constructing oxazole rings . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the van Leusen reaction. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Oxazol-5-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-(Oxazol-5-yl)furan-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Oxazol-5-yl)furan-2-carbaldehyde exerts its effects involves its interaction with various molecular targets. The oxazole and furan rings allow the compound to bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds like 2-methyl-5-phenyl-oxazole and 4,5-dihydro-oxazole share structural similarities with 5-(Oxazol-5-yl)furan-2-carbaldehyde.

    Furan Derivatives: Compounds such as 2-furancarboxaldehyde and 5-methyl-2-furancarboxylic acid are structurally related.

Uniqueness

This compound is unique due to the presence of both oxazole and furan rings in its structure. This dual-ring system enhances its ability to interact with a broader range of biological targets, making it a versatile compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

5-(1,3-oxazol-5-yl)furan-2-carbaldehyde

InChI

InChI=1S/C8H5NO3/c10-4-6-1-2-7(12-6)8-3-9-5-11-8/h1-5H

InChI Key

UQCDLGKZORGBCI-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C2=CN=CO2)C=O

Origin of Product

United States

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